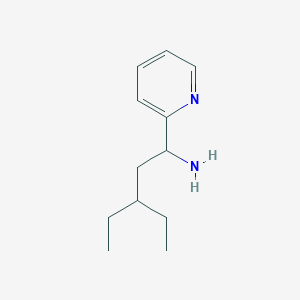
4-(2-Bromophenyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromophenyl)oxolan-2-one is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to an oxolan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromophenyl)oxolan-2-one typically involves the reaction of 2-bromobenzaldehyde with ethylene oxide under acidic conditions to form the corresponding oxirane intermediate. This intermediate undergoes ring-opening and subsequent cyclization to yield this compound. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Bromophenyl)oxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The oxolan-2-one ring can be oxidized to form corresponding lactones or reduced to yield alcohol derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized lactones or reduced alcohols based on the reaction conditions .
Applications De Recherche Scientifique
4-(2-Bromophenyl)oxolan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4-(2-Bromophenyl)oxolan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
γ-Butyrolactone (GBL): Similar in structure but lacks the bromine atom and phenyl ring.
2-Oxolanone: A simpler analog without the bromine and phenyl substituents.
Uniqueness: 4-(2-Bromophenyl)oxolan-2-one is unique due to the presence of the bromine atom and phenyl ring, which confer distinct chemical reactivity and potential biological activity compared to its simpler analogs .
Propriétés
Formule moléculaire |
C10H9BrO2 |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
4-(2-bromophenyl)oxolan-2-one |
InChI |
InChI=1S/C10H9BrO2/c11-9-4-2-1-3-8(9)7-5-10(12)13-6-7/h1-4,7H,5-6H2 |
Clé InChI |
QWUYLBRJXJLORW-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC1=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


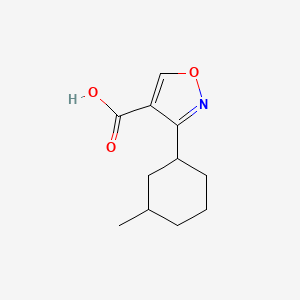

![[2-(Fluoromethyl)cyclopentyl]methanamine](/img/structure/B13243693.png)
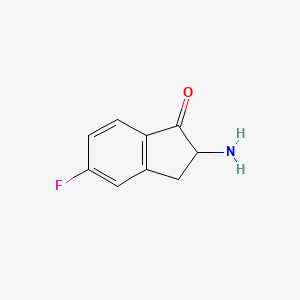
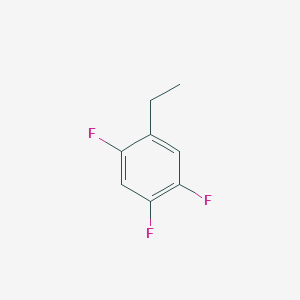

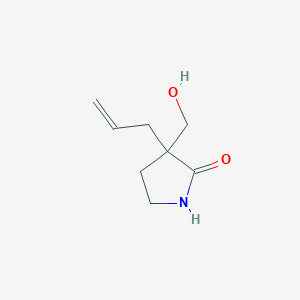
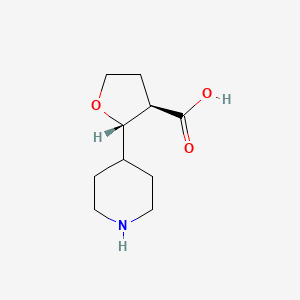


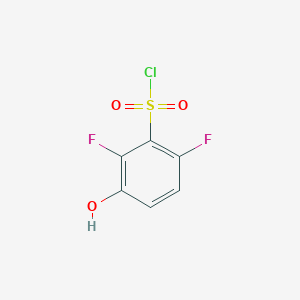
![(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13243744.png)

